molecular formula C21H23ClFNO3 B2682489 Pentyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate CAS No. 1396966-02-1

Pentyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate

Cat. No.: B2682489
CAS No.: 1396966-02-1
M. Wt: 391.87
InChI Key: YTRRLRILJSLFDB-UHFFFAOYSA-N
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Description

Pentyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate is a synthetic ester derivative featuring a benzoyl group substituted with chlorine and fluorine at the 3- and 4-positions of the aniline ring, respectively. The propanoate moiety is esterified with a pentyl chain, distinguishing it from analogs with shorter alkyl groups (e.g., ethyl or butyl). These compounds are hypothesized to function as agrochemicals, particularly fungicides, due to structural similarities with respiration inhibitors listed in patents .

Properties

IUPAC Name

pentyl 2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFNO3/c1-3-4-8-13-27-21(26)15(2)24(17-11-12-19(23)18(22)14-17)20(25)16-9-6-5-7-10-16/h5-7,9-12,14-15H,3-4,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRRLRILJSLFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C(C)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate typically involves the esterification of 2-(benzoyl-3-chloro-4-fluoroanilino)propanoic acid with pentanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Purification of the final product is typically achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Pentyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: The chloro and fluoro substituents on the aniline ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Pentyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of the ethyl, butyl, and inferred pentyl esters:

Property Ethyl Ester (CAS 34029-27-1) Butyl Ester (CAS 1396965-66-4) Pentyl Ester (Inferred)
Molecular Formula C₁₈H₁₇ClFNO₃ C₂₀H₂₁ClFNO₃ C₂₁H₂₃ClFNO₃
Molecular Weight 349.78 g/mol 377.84 g/mol ~391.9 g/mol
Boiling Point 470.6°C Not reported Higher than butyl ester
LogP (XLogP3) 4.077 Not reported >4.077 (increased lipophilicity)
Density 1.281 g/cm³ Not reported Slightly lower than ethyl
Melting Point 86–88°C Not reported Likely lower than ethyl
Key Observations:
  • Alkyl Chain Impact : Increasing alkyl chain length (ethyl → butyl → pentyl) correlates with higher molecular weight and lipophilicity (LogP), which may enhance membrane permeability but reduce aqueous solubility.
  • Substituent Effects : The 3-chloro-4-fluoro substitution pattern on the benzoyl group is conserved across analogs, likely contributing to metabolic stability and target binding .
Fungicidal Activity

Compounds with propanoate esters and halogenated aromatic groups are frequently used as respiration inhibitors in fungicides. For example, the European Patent Application (2023) lists structurally related propanoate derivatives as inhibitors of mitochondrial complex III (e.g., fenpicoxamid, florylpicoxamid) . The ethyl and butyl analogs of the target compound may share this mechanism, with activity modulated by:

  • Alkyl Chain Length : Longer chains (e.g., pentyl) may improve cuticular penetration in plants but reduce systemic mobility due to lower water solubility.
  • Halogen Substituents : Chlorine and fluorine enhance electronegativity and resistance to enzymatic degradation, extending half-life in biological systems .
Hypothetical Performance Comparison
  • Butyl/Pentyl Esters : Lower melting points (inferred) may favor emulsifiable concentrates or oil-based sprays.

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